

# Everolimus versus sirolimus potency selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

## Pharmacological & Chemical Comparison

The table below summarizes the core differences between **everolimus** and sirolimus.

| Feature                   | Sirolimus (Rapamycin)                                 | Everolimus (RAD001)                                                        |
|---------------------------|-------------------------------------------------------|----------------------------------------------------------------------------|
| Chemical Relation         | Parent compound                                       | 40-O-(2-hydroxyethyl) derivative of sirolimus [1]                          |
| Key Structural Difference | --                                                    | Additional 2-hydroxyethyl group at the C40 position [1]                    |
| mTORC1 Inhibition         | Strong inhibition [2] [1]                             | Strong inhibition [1]                                                      |
| mTORC2 Inhibition         | Weak or absent at typical clinical concentrations [1] | Potent inhibition at clinically relevant concentrations [1]                |
| Bioavailability           | ~15% (humans) [1]                                     | Higher than sirolimus; absolute in humans not determined (16% in rats) [1] |
| Half-Life                 | 62 ± 16 hours [1] (78 hours per [3])                  | 28 ± 7 hours [1] (35 hours per [3])                                        |

| Feature                    | Sirolimus (Rapamycin)                  | Everolimus (RAD001)                                                                          |
|----------------------------|----------------------------------------|----------------------------------------------------------------------------------------------|
| Time to Steady State       | ~6 days [1]                            | ~4 days [1]                                                                                  |
| Dosing Frequency           | Once daily [1]                         | Twice daily [1]                                                                              |
| Major Metabolizing Enzymes | CYP3A4, CYP3A5, CYP2C8 [4]             | CYP3A4 [5]                                                                                   |
| Metabolite Pattern         | Major reaction: 39-O-demethylation [1] | Major reactions: hydroxylation at multiple sites (e.g., C11, C12); minimal demethylation [1] |

## Mechanisms of Action and Selectivity

The differential effects on mTOR complexes are a key point of distinction. The following diagram illustrates the shared and distinct pathways they influence.



[Click to download full resolution via product page](#)

As the diagram shows, while both drugs inhibit mTORC1, **everolimus** has a **significant secondary effect on mTORC2**, leading to broader downstream consequences [1].

## Supporting Experimental Evidence

The pharmacological differences translate into measurable variations in experimental outcomes.

- **Neuroinflammation Model:** In a study using BV2 microglial cells and a mouse model of kainic acid (KA)-induced seizure, **everolimus** was significantly more effective than rapamycin (sirolimus) in suppressing the mTOR signaling pathway. **Everolimus** more potently reduced mRNA expression of inflammatory markers like iNOS and attenuated ERK phosphorylation, a pathway not primarily affected by sirolimus [6].
- **Endothelial Cell Function:** Research on human aortic endothelial cells showed that at clinically relevant concentrations, **everolimus** effectively inhibited mTORC2 activation, dissociating key components Rictor and Sin1 from the complex. This led to a more potent inhibition of AKT and ERK phosphorylation, an effect sirolimus lacked. This suggests **everolimus** may have a superior effect in preventing chronic rejection and transplant vasculopathy [1].
- **Overcoming Drug Resistance:** A study on human cancer cell lines resistant to EGFR inhibitors found that **everolimus** was effective at inhibiting growth. Furthermore, it restored the efficacy of EGFR-blocking drugs like gefitinib and cetuximab. The proposed mechanism involves **everolimus's** ability to reduce the expression of VEGF and key signaling proteins downstream of EGFR, which tumors use as escape pathways [7].

## Conclusion for Research Applications

For researchers, the choice between **everolimus** and sirolimus is not trivial and should be guided by the specific biological question.

- **Choose Sirolimus** if your research focuses on **highly selective mTORC1 inhibition** or requires a drug with a **longer half-life**.
- **Choose Everolimus** if your work involves models where **broader mTOR pathway inhibition** (including mTORC2) is desired, or where its **distinct pharmacokinetic profile** (shorter half-life, higher bioavailability) is more suitable. Evidence also supports its use in researching the reversal of drug resistance in oncology and in neuroinflammatory conditions [6] [1] [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. and Everolimus in Transplantation-Related but Different... Sirolimus [pmc.ncbi.nlm.nih.gov]
2. Selective Effects of mTOR Inhibitor Sirolimus on Naïve and ... [pmc.ncbi.nlm.nih.gov]
3. vs Everolimus - Drugs.com Sirolimus Comparison [drugs.com]
4. Sirolimus - an overview | ScienceDirect Topics [sciencedirect.com]
5. Clinical pharmacokinetics of everolimus [pubmed.ncbi.nlm.nih.gov]
6. Everolimus is better than rapamycin in attenuating ... [pmc.ncbi.nlm.nih.gov]
7. Inhibition of mTOR pathway by everolimus cooperates with ... [nature.com]

To cite this document: Smolecule. [Everolimus versus sirolimus potency selectivity comparison].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-versus-sirolimus-potency-selectivity-comparison>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)